4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
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Overview
Description
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid is a chemical compound with the molecular formula C18H18Cl2N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid typically involves the reaction of p-(Bis(2-chloroethyl)amino)phenol with p-carboxycarbanilic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions. This versatility makes it valuable for research and industrial applications .
Properties
CAS No. |
148-78-7 |
---|---|
Molecular Formula |
C18H18Cl2N2O4 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-9-11-22(12-10-20)15-5-7-16(8-6-15)26-18(25)21-14-3-1-13(2-4-14)17(23)24/h1-8H,9-12H2,(H,21,25)(H,23,24) |
InChI Key |
CNLVZUPSGAAHAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
148-78-7 | |
Synonyms |
4-(N,N-bis(2-chloroethyl)amino)phenyl N-(4-carboxyphenyl)carbamate IC 140 IC-140 |
Origin of Product |
United States |
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